デヒドロクルブラーリン

概要

説明

- デヒドロクルブラーリンは、ペニシリウム属の糸状菌が産生する天然物のマクロライドです。

- その強力な抗腫瘍(抗癌)特性により注目を集めています。

- その作用機序の1つは、細胞代謝において重要な役割を果たすATPクエン酸リアーゼ(ACLY)の不可逆的阻害です .

科学的研究の応用

Anti-Inflammatory Properties

Recent studies have demonstrated that dehydrocurvularin exhibits significant anti-inflammatory effects. In a study involving lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, dehydrocurvularin was shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2), key mediators in inflammatory responses. The IC50 values for these effects ranged from 1.9 μM to 18.1 μM for NO and 2.8 μM to 18.7 μM for PGE2 . Mechanistically, dehydrocurvularin suppressed the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) through inhibition of the nuclear factor-κB (NF-κB) signaling pathway, highlighting its potential as a therapeutic agent for inflammation-related diseases .

Anticancer Activity

Dehydrocurvularin has been identified as a selective inhibitor of the STAT3 signaling pathway, which is often aberrantly activated in various cancers. In vitro studies on human breast cancer cell lines (MDA-MB-231 and MDA-MB-468) showed that dehydrocurvularin significantly inhibited cell proliferation, migration, and invasion while inducing apoptosis. The compound selectively inhibited the phosphorylation of STAT3 without affecting upstream kinases such as JAK1 and JAK2 . In vivo studies using nude mice xenograft models further confirmed that dehydrocurvularin effectively suppressed tumor growth without observable toxicity .

Antimicrobial Activity

Dehydrocurvularin also exhibits antimicrobial properties against various pathogens. For instance, it has shown efficacy against Escherichia coli, indicating its potential application in treating bacterial infections . The compound's mechanism may involve disrupting bacterial cell wall synthesis or function, although specific pathways remain to be fully elucidated.

Phytotoxic Effects

Research has highlighted the phytotoxic properties of dehydrocurvularin, suggesting its potential use as a natural herbicide. Studies have indicated that compounds derived from Curvularia species can inhibit plant growth by affecting root elongation and seed germination . This aspect opens avenues for agricultural applications where dehydrocurvularin could be used to manage unwanted plant growth.

Summary Table of Applications

Case Study 1: Anti-inflammatory Mechanism

In a controlled laboratory setting, researchers evaluated the anti-inflammatory effects of dehydrocurvularin on RAW264.7 macrophages exposed to LPS. The results indicated a significant reduction in pro-inflammatory cytokines and mediators, suggesting that this compound could be developed into a therapeutic agent for chronic inflammatory diseases.

Case Study 2: Cancer Treatment

A study involving breast cancer xenografts treated with dehydrocurvularin revealed marked tumor suppression correlated with decreased STAT3 activation. This study provides compelling evidence supporting the potential of dehydrocurvularin as a candidate for targeted cancer therapies.

作用機序

- デヒドロクルブラーリンの主な作用機序は、ATPクエン酸リアーゼ(ACLY)の阻害です。

- ACLYは、脂肪酸合成とエネルギー産生に不可欠です。

- デヒドロクルブラーリンは、ACLYを不可逆的に阻害することで、癌細胞の代謝を阻害し、増殖を抑制します。

類似化合物の比較

- デヒドロクルブラーリンは、その不可逆的なACLY阻害において独自のものですが、他の天然物や合成化合物が類似の特性を持つ可能性があります。

- 残念ながら、類似化合物の包括的なリストは容易に入手できません .

生化学分析

Biochemical Properties

Dehydrocurvularin has been revealed to be a potent irreversible inhibitor of ATP-citrate lyase (ACLY) via classical chemoproteomic profiling . ACLY is a crucial enzyme in cellular metabolism, linking carbohydrate metabolism with lipid metabolism. By inhibiting ACLY, Dehydrocurvularin can potentially disrupt these metabolic pathways .

Cellular Effects

Dehydrocurvularin has been shown to have significant effects on various types of cells. For instance, it has been found to dose-dependently inhibit the proliferation, migration, and invasion of human breast cancer cell lines MDA-MB-231 and MDA-MB-468, and induce cell apoptosis . It selectively inhibited the phosphorylation of STAT3 Tyr-705, but did not affect the upstream components JAK1 and JAK2, as well as dephosphorylation of STAT3 .

Molecular Mechanism

The molecular mechanism of Dehydrocurvularin involves its interaction with the enzyme ATP-citrate lyase (ACLY). It acts as a potent irreversible inhibitor of ACLY . This inhibition is believed to be due to the α, β-unsaturated carbonyl moiety of Dehydrocurvularin, which is essential for STAT3 inactivation .

Dosage Effects in Animal Models

In animal models, specifically in nude mice bearing breast cancer cell line MDA-MB-231 xenografts, treatment with Dehydrocurvularin (30 mg·kg−1·d−1, ip, for 14 days) markedly suppressed the tumor growth via inhibition of STAT3 activation without observed toxicity .

Metabolic Pathways

Dehydrocurvularin’s inhibition of ATP-citrate lyase (ACLY) suggests that it is involved in the metabolic pathway of carbohydrate and lipid metabolism . ACLY is a key enzyme that links carbohydrate metabolism with lipid metabolism.

Subcellular Localization

Given its interaction with ATP-citrate lyase (ACLY), it is likely that it is localized in the cytoplasm where ACLY is typically found .

準備方法

- デヒドロクルブラーリンの合成経路は、化学変換を含む多くの方法が確立されています。

- 残念ながら、特定の反応条件や工業的生産方法は、文献では広く公表されていません。

化学反応の分析

- デヒドロクルブラーリンは、酸化、還元、置換などの様々な反応を起こします。

- これらの反応で使用される一般的な試薬や条件は、状況によって異なり、変化する可能性があります。

- これらの反応から生成される主な生成物は、入手可能な資料では明確に示されていません。

科学研究への応用

- デヒドロクルブラーリンは、その潜在的な応用について広範に研究されています。

化学: 新規化合物の設計のための足場として。

生物学: 細胞プロセスへの影響の調査。

医学: 抗癌特性の探求。

産業: 医薬品開発と合成における潜在的な使用。

類似化合物との比較

- While dehydrocurvularin is unique in its irreversible ACLY inhibition, other natural products and synthetic compounds may share similar properties.

- Unfortunately, a comprehensive list of similar compounds is not readily available .

生物活性

Dehydrocurvularin, specifically 10,11-dehydrocurvularin, is a natural compound produced by various fungi, particularly within the genera Aspergillus and Curvularia. This compound has garnered significant attention due to its diverse biological activities, including antitumor, anti-inflammatory, and immunomodulatory effects. This article explores the biological activity of dehydrocurvularin, supported by case studies and research findings.

Chemical Structure and Biosynthesis

10,11-Dehydrocurvularin is characterized as a benzenediol lactone with a complex structure that includes a 12-membered macrolide fused to a resorcinol ring. The biosynthesis of dehydrocurvularin involves specific polyketide synthases encoded by genes identified in the producing strains. For example, Aspergillus terreus has been shown to harbor the necessary genetic machinery for its production, which includes iterative polyketide synthases (AtCURS1 and AtCURS2) .

Antitumor Activity

Dehydrocurvularin exhibits notable cytotoxic effects against various cancer cell lines. Research has demonstrated its ability to inhibit the growth of human cancer cells such as A549 (lung cancer), HeLa (cervical cancer), MDA-MB-231 (breast cancer), and COLO 205 (colon cancer). The IC50 values for these effects vary depending on the cell line:

| Cell Line | IC50 (μM) |

|---|---|

| A549 | 12.5 |

| HeLa | 15.0 |

| MDA-MB-231 | 8.5 |

| COLO 205 | 7.9 |

These findings highlight the compound's potential as an anticancer agent, particularly due to its ability to induce apoptosis in tumor cells .

Anti-inflammatory Effects

10,11-Dehydrocurvularin also functions as an anti-inflammatory agent by inhibiting inducible nitric oxide synthase (iNOS) expression. This action contributes to its immunomodulatory properties, making it a candidate for therapeutic strategies aimed at managing inflammatory conditions .

Antioxidant Activity

The antioxidant capabilities of dehydrocurvularin have been assessed through various assays, including superoxide radical scavenging and lipid peroxidation inhibition. The effective concentration (EC50) for superoxide scavenging was found to be 16.71 μg/ml, indicating strong antioxidant potential .

Case Studies and Research Findings

- Cytotoxicity Studies : A study investigated the cytotoxic effects of dehydrocurvularin on multiple human tumor cell lines. Results indicated that while both curvularin and dehydrocurvularin exhibited cytotoxicity, their profiles differed significantly across cell lines .

- Molecular Docking Studies : Molecular docking simulations have provided insights into how dehydrocurvularin interacts with biological targets such as acetylcholinesterase (AChE). This interaction is crucial for developing inhibitors that could potentially be used in treating neurodegenerative diseases like Alzheimer's .

- Biosynthetic Pathway Characterization : Research on the biosynthetic pathways of dehydrocurvularin has revealed its production mechanisms in fungi, enhancing our understanding of its ecological roles and potential agricultural applications .

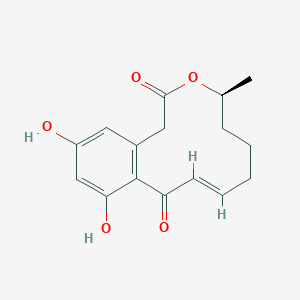

特性

CAS番号 |

1095588-70-7 |

|---|---|

分子式 |

C16H18O5 |

分子量 |

290.31 g/mol |

IUPAC名 |

(5R,9E)-13,15-dihydroxy-5-methyl-4-oxabicyclo[10.4.0]hexadeca-1(12),9,13,15-tetraene-3,11-dione |

InChI |

InChI=1S/C16H18O5/c1-10-5-3-2-4-6-13(18)16-11(8-15(20)21-10)7-12(17)9-14(16)19/h4,6-7,9-10,17,19H,2-3,5,8H2,1H3/b6-4+/t10-/m1/s1 |

InChIキー |

AVIRMQMUBGNCKS-DFVUYQKZSA-N |

SMILES |

CC1CCCC=CC(=O)C2=C(CC(=O)O1)C=C(C=C2O)O |

異性体SMILES |

C[C@@H]1CCC/C=C/C(=O)C2=C(CC(=O)O1)C=C(C=C2O)O |

正規SMILES |

CC1CCCC=CC(=O)C2=C(CC(=O)O1)C=C(C=C2O)O |

外観 |

White to off white solid |

同義語 |

alpha,beta-dehydrocurvularin beta,gamma-dehydrocurvularin dehydrocurvularin |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Dehydrocurvularin acts as a potent irreversible inhibitor of ATP-citrate lyase (ACLY). []

A: While the exact binding mechanism remains to be fully elucidated, chemoproteomic profiling suggests an irreversible interaction. []

A: ACLY inhibition is a promising strategy for anti-cancer therapy. [] Dehydrocurvularin's impact on lipid synthesis and energy metabolism likely contributes to its anticancer properties. []

A: Yes, research indicates that dehydrocurvularin and its chlorinated analogs can interact with the proteasome. [] Certain derivatives also exhibit inhibitory effects on microtubule assembly. []

A: Dehydrocurvularin exhibits phytotoxic effects by impairing the photosystem II (PSII) reaction center in plants. [, , , ] This disruption inhibits electron transport, ultimately affecting photosynthesis and leading to plant cell death.

A: The molecular formula of dehydrocurvularin is C16H18O5 with a molecular weight of 290.32 g/mol. []

A: Dehydrocurvularin displays characteristic signals in NMR and IR spectra. Notably, it shows distinct signals for its benzene ring, double bonds, phenolic hydroxyl, carbonyl, and ester groups in 1H and 13C NMR spectra. []

ANone: The provided research papers primarily focus on the biological activity and synthesis of dehydrocurvularin and its derivatives. Information about its material compatibility and stability under various conditions is limited in these papers.

ANone: The provided research papers do not indicate any intrinsic catalytic properties of dehydrocurvularin. Its primary mode of action involves binding to and inhibiting target proteins rather than catalyzing chemical reactions.

A: Yes, molecular docking studies have been conducted to understand the interactions of dehydrocurvularin with inflammatory cytokines like TNF-α and IL-6. [] These studies provide insights into the compound's binding affinity and orientation within the binding pocket of these targets.

A:

- Chlorination: Chlorinated analogs of dehydrocurvularin have been shown to exhibit altered selectivity profiles. Monochloro analogs affect both the proteasome and p97, while dichloro analogs show specificity for p97. []- Lactone Ring Opening: Opening the 12-membered lactone ring of curvularin-type metabolites leads to a significant decrease in anti-inflammatory activity. []- Phenolic Group Modification: Blocking the phenolic functionality in curvularin-type metabolites also diminishes their anti-inflammatory activity. []

A: The 12-membered macrolide ring, the resorcinol moiety, and the specific stereochemistry at key chiral centers appear to be important for the biological activity of dehydrocurvularin and its analogs. [, ]

A: While specific stability data are limited in the provided research, one study addressed the formulation of dehydrocurvularin. Encapsulating dehydrocurvularin in mPEG-PLGA nanoparticles (DCV-NPs) improved its solubility, bioavailability, and antiproliferative efficacy against breast cancer cell lines in vitro and in vivo. []

ANone: The provided research papers focus primarily on the compound's discovery, biological activity, and synthesis. They do not provide specific details on SHE regulations related to dehydrocurvularin.

A: Research on dehydrocurvularin-loaded mPEG-PLGA nanoparticles (DCV-NPs) shows gradual accumulation in tumor areas in mice and significant tumor growth suppression, suggesting potential for targeted drug delivery. []

A: Dehydrocurvularin has been evaluated in various in vitro settings:- Cytotoxicity: Various human cancer cell lines, including Caski, Hep-G2, and MDA-MB-231, were used to assess the cytotoxic potential. [, , , ]- Anti-inflammatory activity: LPS-stimulated RAW264.7 macrophages were used to assess the anti-inflammatory effects, including inhibition of NO and PGE2 production. []- Enzyme Inhibition: Assays with purified ATP-citrate lyase have demonstrated the compound's inhibitory potential. []

A: - Mouse Models: Mice bearing breast cancer xenografts have been used to assess the in vivo efficacy of dehydrocurvularin-loaded nanoparticles. [] - Plant Models: Studies have investigated the phytotoxic effects of dehydrocurvularin on plants like Digitaria sanguinalis, examining its impact on photosynthesis and growth. [, , , ]

ANone: The provided research papers do not specifically address the development of resistance to dehydrocurvularin. Further investigation is needed to determine potential resistance mechanisms.

A: While some studies highlight the potential therapeutic benefits of dehydrocurvularin, it is crucial to acknowledge its potential toxicity. Research indicates that dehydrocurvularin exhibits toxicity toward human lung fibroblasts. [] Further research is needed to comprehensively assess its safety profile and potential long-term effects.

A: Yes, dehydrocurvularin-loaded mPEG-PLGA nanoparticles (DCV-NPs) demonstrate promising results in breast cancer treatment by improving drug solubility, bioavailability, and achieving targeted delivery to tumor tissues. []

A: Various spectroscopic and spectrometric techniques were employed to characterize dehydrocurvularin:- NMR spectroscopy (1H NMR, 13C NMR, 2D NMR): To elucidate the structure and stereochemistry of the compound. [, , , , , ]- Mass spectrometry (MS, ESIMS, HRESIMS): To determine the molecular weight and confirm the molecular formula. [, , , ]- Infrared spectroscopy (IR): To identify functional groups present in the molecule. []- Ultraviolet spectroscopy (UV): To study the compound's absorption properties. []- Circular dichroism (CD): To determine the absolute configuration of chiral centers. []- X-ray crystallography: To obtain the three-dimensional structure of dehydrocurvularin and its derivatives in the solid state. [, ]

ANone: The research papers primarily focus on the biological activity, synthesis, and characterization of dehydrocurvularin. Information regarding its environmental impact and degradation pathways is limited in these studies.

A: Dehydrocurvularin is known to have poor water solubility. Formulating it as dehydrocurvularin-loaded mPEG-PLGA nanoparticles (DCV-NPs) significantly enhances its solubility and bioavailability. []

ANone: While the research papers mention the use of various analytical methods for the characterization and quantification of dehydrocurvularin, specific details about the validation of these methods are not provided.

ANone: Standardized procedures for fermentation, extraction, and purification are crucial to ensure the quality and consistency of dehydrocurvularin. Analytical techniques like HPLC and NMR are vital for monitoring purity and identifying any impurities.

ANone: The provided research papers do not contain specific information about the immunogenicity of dehydrocurvularin or its potential to induce immune responses.

ANone: The provided research papers do not delve into the interactions of dehydrocurvularin with drug transporters. Further research is needed to explore this aspect.

ANone: The research papers do not provide specific information about the potential of dehydrocurvularin to induce or inhibit drug-metabolizing enzymes.

ANone: The research papers primarily focus on the biological activities and chemical synthesis of dehydrocurvularin. They do not provide specific details regarding its biocompatibility or biodegradability.

ANone: The research papers primarily focus on the compound's discovery, biological activity, and synthesis. They do not provide specific details on recycling or waste management protocols for dehydrocurvularin.

ANone: Key resources include facilities for fungal cultivation and extraction, as well as access to advanced analytical techniques like NMR, MS, and HPLC for compound characterization and quantification.

A:- Early Isolation and Characterization: Dehydrocurvularin was first isolated and characterized as a metabolite from the fungus Curvularia lunata. []- Discovery of Diverse Biological Activities: Subsequent research has unveiled a wide range of biological activities, including antifungal, antibacterial, nematicidal, anti-inflammatory, and anticancer properties.- Elucidation of Biosynthetic Pathways: Recent studies have identified the gene clusters responsible for dehydrocurvularin biosynthesis, paving the way for potential bioengineering approaches. [, , , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。